molecular formula C12H13ClN4O2 B569053 2-Amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1092523-24-4

2-Amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B569053
Key on ui cas rn: 1092523-24-4
M. Wt: 280.712
InChI Key: YKTHWJYNEJKGFD-UHFFFAOYSA-N
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Patent
US08436011B2

Procedure details

A solution of 19.0 g (49.8 mmol) of the crude product obtained from step 1.4 in 600 ml of n-butanol is heated for 48 hours at 110° C. The solvent is evaporated off under reduced pressure and the solid obtained is triturated in methanol. The solid is then filtered off and oven-dried. 7.9 g of the expected product are obtained in the form of a pale yellow solid. Yield=57%. Melting point: 283-286° C. MH+: 281.2 (tr=6.99 min., condition 1).
Name
crude product
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH3:10])[C:5]([C:11]([OH:19])=[C:12]([C:17]#[N:18])[C:13]([NH:15][CH3:16])=[O:14])=[CH:4][CH:3]=1>C(O)CCC>[NH2:18][C:17]1[N:8]([CH2:9][CH3:10])[C:6]2[C:5]([C:11](=[O:19])[C:12]=1[C:13]([NH:15][CH3:16])=[O:14])=[CH:4][CH:3]=[C:2]([Cl:1])[N:7]=2

Inputs

Step One
Name
crude product
Quantity
19 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NCC)C(=C(C(=O)NC)C#N)O
Name
Quantity
600 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
is triturated in methanol
FILTRATION
Type
FILTRATION
Details
The solid is then filtered off
CUSTOM
Type
CUSTOM
Details
oven-dried

Outcomes

Product
Name
Type
product
Smiles
NC=1N(C2=NC(=CC=C2C(C1C(=O)NC)=O)Cl)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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